7-(Diethylamino)-3-(2-methoxyethyl)-2H-1-benzopyran-2-one
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Overview
Description
7-(Diethylamino)-3-(2-methoxyethyl)-2H-1-benzopyran-2-one is a synthetic organic compound known for its unique chemical structure and properties This compound is part of the benzopyran family, which is characterized by a fused benzene and pyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Diethylamino)-3-(2-methoxyethyl)-2H-1-benzopyran-2-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may start with the formation of an intermediate compound through the reaction of a benzopyran derivative with diethylamine and 2-methoxyethanol. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often requires optimization of reaction parameters, purification techniques, and quality control measures to meet regulatory standards and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
7-(Diethylamino)-3-(2-methoxyethyl)-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The diethylamino and methoxyethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
7-(Diethylamino)-3-(2-methoxyethyl)-2H-1-benzopyran-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe or marker in biological assays and experiments.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It is utilized in the development of new materials, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 7-(Diethylamino)-3-(2-methoxyethyl)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-(Diethylamino)-3-(2-methoxyethyl)-2H-1-benzopyran-2-one include other benzopyran derivatives with different substituents, such as:
- 7-(Diethylamino)-4-methyl-2H-1-benzopyran-2-one
- 7-(Diethylamino)-3-(2-hydroxyethyl)-2H-1-benzopyran-2-one
- 7-(Diethylamino)-3-(2-ethoxyethyl)-2H-1-benzopyran-2-one
Uniqueness
The uniqueness of this compound lies in its specific combination of diethylamino and methoxyethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
189570-76-1 |
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Molecular Formula |
C16H21NO3 |
Molecular Weight |
275.34 g/mol |
IUPAC Name |
7-(diethylamino)-3-(2-methoxyethyl)chromen-2-one |
InChI |
InChI=1S/C16H21NO3/c1-4-17(5-2)14-7-6-12-10-13(8-9-19-3)16(18)20-15(12)11-14/h6-7,10-11H,4-5,8-9H2,1-3H3 |
InChI Key |
OOTHHMFYGJYIPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)CCOC |
Origin of Product |
United States |
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